Methyl 4-amino-3-fluorobenzoate hydrochloride
Overview
Description
Methyl 4-amino-3-fluorobenzoate hydrochloride is a chemical compound with the molecular formula C8H8FNO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 4-position and a fluorine atom at the 3-position on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-fluorobenzoate hydrochloride can be synthesized through several methods. One common synthetic route involves the reduction of methyl 3-fluoro-4-nitrobenzoate using a hydrogenation process. In this method, methyl 3-fluoro-4-nitrobenzoate is dissolved in a mixture of ethanol and ethyl acetate, and then hydrogenated in the presence of palladium on carbon (Pd/C) as a catalyst . The reaction is carried out under hydrogen gas at a pressure of 40 psi. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes similar to the laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the process is carried out in specialized reactors designed for hydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-fluorobenzoate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor compound can be reduced to an amino group using hydrogenation.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the reduction of nitro groups to amino groups.
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions on the benzene ring.
Major Products Formed
The major product formed from the reduction of methyl 3-fluoro-4-nitrobenzoate is this compound. Substitution reactions can yield various derivatives depending on the substituents introduced .
Scientific Research Applications
Methyl 4-amino-3-fluorobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-fluorobenzoate
- Methyl 4-amino-2,5-difluorobenzoate
- Ethyl 4-amino-3-fluorobenzoate
Uniqueness
Methyl 4-amino-3-fluorobenzoate hydrochloride is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
methyl 4-amino-3-fluorobenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c1-12-8(11)5-2-3-7(10)6(9)4-5;/h2-4H,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIIFHWZBOUUOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849793-89-1 | |
Record name | methyl 4-amino-3-fluorobenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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